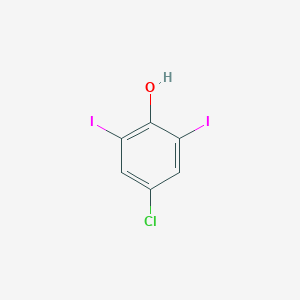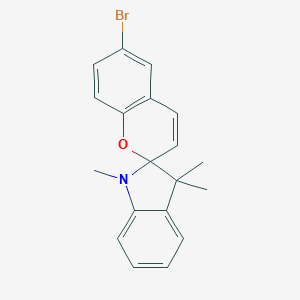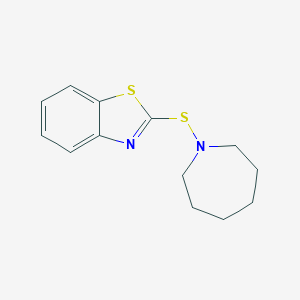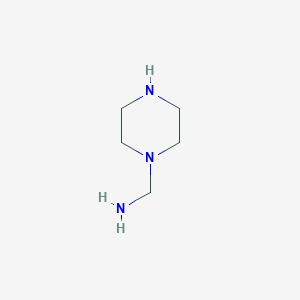
Cervicarcin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cervicarcin is an antitumor antibiotic produced by the bacterium Streptomyces ogaensis. It has a molecular formula of C₁₉H₂₀O₉ and a molecular weight of 392.36 g/mol . This compound is known for its potent antitumor properties and has been studied extensively for its potential in cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cervicarcin is typically isolated from the culture filtrate of Streptomyces ogaensis. The bacterium is cultured in a medium containing glucose, soluble starch, soybean meal, meat extract, dry yeast, sodium chloride, and potassium diphosphate. The pH is adjusted to 7.4 before sterilization, and the fermentation is carried out at 28°C under agitation and aeration for 90 hours .
Industrial Production Methods: The culture broth is filtered, and the filtrate is extracted with ethyl acetate. The solvent is removed by evaporation, and the residue is dissolved in anhydrous ethyl acetate. The solution is then adsorbed on an alumina column and eluted with acetone. The acetone is evaporated, and the resulting solution is chilled to precipitate this compound in crystalline form .
Analyse Des Réactions Chimiques
Types of Reactions: Cervicarcin undergoes various chemical reactions, including oxidation and substitution. It is stable in aqueous solutions of pH 3-7 but unstable in alkaline solutions when heated .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized with potassium permanganate to produce methoxyphthalic anhydride.
Substitution: this compound reacts with etherial diazomethane to form methylthis compound.
Major Products:
Oxidation Product: Methoxyphthalic anhydride.
Substitution Product: Methylthis compound.
Applications De Recherche Scientifique
Cervicarcin has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily studied for its antitumor properties and has shown effectiveness against various types of cancer, including cervical, breast, and lung cancers . This compound induces apoptosis in cancer cells and inhibits tumor growth, making it a promising candidate for cancer therapy .
Mécanisme D'action
Cervicarcin is closely related to other antitumor antibiotics such as mensacarcin and doxorubicin. While mensacarcin also exhibits antitumor activity, this compound is unique in its specific inhibition of ghrelin-induced kinase activation . Doxorubicin, another widely used antitumor agent, has a different mechanism of action involving the inhibition of topoisomerase II .
Comparaison Avec Des Composés Similaires
- Mensacarcin
- Doxorubicin
Cervicarcin’s unique mechanism of action and its potent antitumor properties make it a valuable compound in cancer research and therapy.
Propriétés
Numéro CAS |
18700-78-2 |
|---|---|
Formule moléculaire |
C19H20O9 |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
(1R,9R,10S,11S,12S,13R,14R)-7,9,11,12,14-pentahydroxy-13-methyl-12-(3-methyloxirane-2-carbonyl)-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-2-one |
InChI |
InChI=1S/C19H20O9/c1-6-12(21)18-13(22)8-4-3-5-9(20)10(8)14(23)19(18,28-18)16(25)17(6,26)15(24)11-7(2)27-11/h3-7,11-12,14,16,20-21,23,25-26H,1-2H3/t6-,7?,11?,12-,14-,16+,17-,18+,19+/m1/s1 |
Clé InChI |
ZGZVMKCZHDIFQA-ZHOLQEHSSA-N |
SMILES |
CC1C(C23C(=O)C4=C(C(C2(O3)C(C1(C(=O)C5C(O5)C)O)O)O)C(=CC=C4)O)O |
SMILES isomérique |
C[C@@H]1[C@H]([C@]23C(=O)C4=C([C@H]([C@]2(O3)[C@H]([C@@]1(C(=O)C5C(O5)C)O)O)O)C(=CC=C4)O)O |
SMILES canonique |
CC1C(C23C(=O)C4=C(C(C2(O3)C(C1(C(=O)C5C(O5)C)O)O)O)C(=CC=C4)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


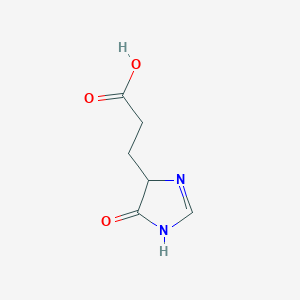
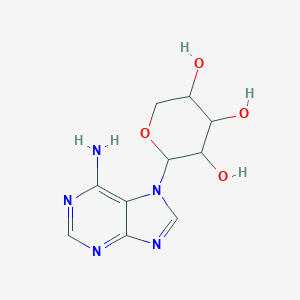
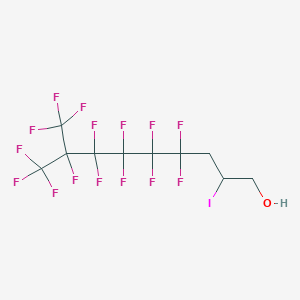
![2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B102083.png)
![(3'aR,4S,7'R,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol](/img/structure/B102084.png)

